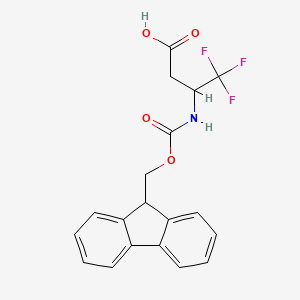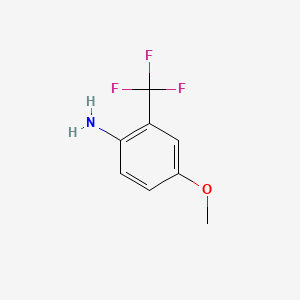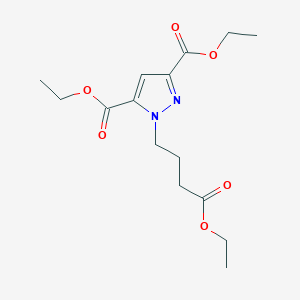
Acide Fmoc-3-amino-4,4,4-trifluorobutyrique
Vue d'ensemble
Description
Fmoc-3-amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative commonly used in peptide synthesis and medicinal chemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used to protect the amino group during peptide synthesis. The trifluoromethyl group imparts unique chemical properties, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.
Applications De Recherche Scientifique
Fmoc-3-amino-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid typically involves the alkylation of a glycine Schiff base with trifluoroethyl iodide under basic conditions. The resultant product is then converted to the Fmoc-protected derivative. A common method employs a recyclable chiral auxiliary to form a Ni(II) complex with the glycine Schiff base, which is then alkylated with trifluoroethyl iodide. The alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the desired amino acid, which is subsequently Fmoc-protected .
Industrial Production Methods
Industrial production methods for Fmoc-3-amino-4,4,4-trifluorobutyric acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of automated synthesis equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-3-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The Fmoc group allows for coupling reactions in peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the amino acid, and peptide chains when used in peptide synthesis.
Mécanisme D'action
The mechanism of action of Fmoc-3-amino-4,4,4-trifluorobutyric acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can enhance the metabolic stability of the compounds, while the Fmoc group facilitates peptide synthesis by protecting the amino group during coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-3-amino-4-(4-trifluoromethylphenyl)-butyric acid
- Fmoc-3-amino-4-(3-fluoro-phenyl)-butyric acid
- Fmoc-3-amino-3-(3-bromo-phenyl)-propionic acid
- Fmoc-3-amino-3-(biphenyl)-propionic acid
Uniqueness
Fmoc-3-amino-4,4,4-trifluorobutyric acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and other bioactive molecules where these properties are desirable.
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXAGGMJPEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)



![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)

